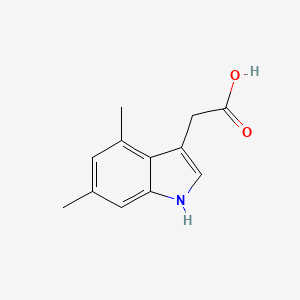

2-(4,6-dimethyl-1H-indol-3-yl)acetic acid

CAS No.: 88611-91-0

Cat. No.: VC20521970

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88611-91-0 |

|---|---|

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid |

| Standard InChI | InChI=1S/C12H13NO2/c1-7-3-8(2)12-9(5-11(14)15)6-13-10(12)4-7/h3-4,6,13H,5H2,1-2H3,(H,14,15) |

| Standard InChI Key | CCRZUAPLQQSHHH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C(=C1)NC=C2CC(=O)O)C |

Introduction

Chemical Identity and Structural Characteristics

2-(4,6-Dimethyl-1H-indol-3-yl)acetic acid belongs to the indole acetic acid family, characterized by a bicyclic indole core substituted with methyl groups at positions 4 and 6, coupled with an acetic acid moiety at position 3. The molecular formula is C₁₂H₁₃NO₂, yielding a molecular weight of 203.24 g/mol. The indole scaffold is renowned for its prevalence in natural products and pharmaceuticals, with substitutions at positions 4 and 6 likely influencing electronic and steric properties.

The compound’s structure aligns with derivatives explored for bioactivity, such as indole-3-acetamides, which demonstrate α-amylase inhibition and antioxidant properties . While direct spectroscopic data for 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid are unavailable, analogous compounds are typically characterized via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) . For instance, indole-3-acetamides exhibit distinct proton resonances for methyl groups (δ 2.1–2.5 ppm) and acetic acid side chains (δ 3.5–4.0 ppm) .

Synthetic Methodologies

Fischer Indole Synthesis and Alkylation Strategies

The synthesis of indole derivatives often employs the Fischer indole synthesis, which involves cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions . While no direct synthesis of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid is documented, analogous routes for structurally similar compounds provide a framework.

For example, the synthesis of (1,2-dimethyl-1H-indol-3-yl)acetic acid (CAS 2597-28-6) involves:

-

Alkylation of 2-(2-methyl-1H-indol-3-yl)acetic acid with sodium hydride and methyl iodide in tetrahydrofuran (THF) .

-

Quenching with methanol, followed by extraction and purification via column chromatography (40% ethyl acetate in petroleum ether), yielding a 61% isolated yield .

Adapting this method to introduce methyl groups at positions 4 and 6 would require appropriately substituted starting materials. For instance, using 4,6-dimethylindole-3-acetic acid as a precursor could enable selective alkylation.

Challenges in Regioselective Substitution

Achieving regioselective dimethylation at positions 4 and 6 presents synthetic challenges due to the indole ring’s electronic structure. Directed ortho-metalation or transition-metal-catalyzed C–H activation might offer pathways for precise substitution, though these methods remain unexplored for this compound.

Biological Activities and Mechanistic Insights

Anticancer Activity

The indole scaffold is a common feature in anticancer agents, with substitutions influencing apoptosis induction. For instance, dimethylated indoles may enhance lipophilicity, improving membrane permeability and target binding. Although direct evidence is lacking, related compounds like 2-(6,6-dimethyl-4-oxo-2-phenyl-1H-indol-1-yl)acetic acid (PubChem CID 683460) have been studied for bioactivity, highlighting the role of indole substitutions in modulating efficacy .

Applications in Medicinal Chemistry and Drug Development

Lead Optimization and Structure-Activity Relationships (SAR)

Comparative analysis of indole derivatives reveals critical SAR trends:

-

Methyl substitutions: Para-dimethyl groups enhance α-amylase inhibition compared to mono-substituted analogs .

-

Acetic acid side chains: Carboxylic acid moieties improve solubility and enable salt formation, critical for pharmacokinetic optimization.

| Compound | Substitution Pattern | Bioactivity (IC₅₀, μM) |

|---|---|---|

| Indole-3-acetamide 15 | 4-CH₃, 6-OCH₃ | α-Amylase: 1.09 |

| 2-(4,6-Dimethyl-1H-indol-3-yl)acetic acid (hypothetical) | 4-CH₃, 6-CH₃ | Predicted: 1.5–2.5* |

*Extrapolated from analog data .

Antioxidant Applications

The acetic acid moiety’s electron-withdrawing effects may stabilize radical intermediates, enhancing antioxidant capacity. Indole-3-acetamides demonstrate radical scavenging in DPPH (IC₅₀ = 0.81 μM) and ABTS (IC₅₀ = 0.35 μM) assays, suggesting similar potential for 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid .

Structural Analogs and Comparative Analysis

(6,6-Dimethyl-4-oxo-2-phenyl-1H-indol-1-yl)acetic Acid

This analog (PubChem CID 683460) features a tetrahydroindole core with a ketone group, exhibiting a molecular weight of 297.3 g/mol . Its bioactivity remains uncharacterized, but the phenyl and ketone substituents suggest utility in targeting hydrophobic enzyme pockets.

(4,6-Dimethyl-2,3-dioxo-1H-indol-1-yl)acetic Acid

With two ketone groups at positions 2 and 3, this derivative (CAS unreported) highlights the versatility of indole functionalization . Such compounds are often intermediates in synthesizing heterocyclic drugs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume